(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Description
Properties
IUPAC Name |
N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPFOYOFGUBZRY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649598 | |
| Record name | N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106006-85-3 | |
| Record name | N-[(6R)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106006-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(6R)-2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Cyclization
N-(4-oxocyclohexyl)acetamide undergoes bromination in acetic acid to form a brominated intermediate, which reacts with thiourea to yield N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3). Hydrolysis with sulfuric acid produces the racemic diamine (Formula-4).
Chiral Resolution
Racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) is resolved using D(-)-tartaric acid in polar solvents like water. The (R)-enantiomer is isolated via recrystallization, achieving >99% chiral purity.
Acylation with Propionic Anhydride
The resolved (R)-diamine reacts with propionic anhydride in methanol or ethanol, catalyzed by triethylamine, to form the target propionamide. Ambeed’s protocol reports a 77% yield after acid-base purification.
Table 1: Reaction Conditions for Key Synthesis Steps
Purification and Optimization Strategies
Crystallization Techniques
The intermediate N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3) is purified via acetone recrystallization, reducing impurities to <0.5%. For the final propionamide, acid-base partitioning with ethyl acetate and aqueous sodium hydroxide enhances purity.
Solvent Selection
Polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity during acylation, while isopropanol facilitates final crystallization of the (R)-enantiomer.
Analytical Characterization
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) with chiral columns confirms enantiomeric excess. The (R)-enantiomer exhibits a retention time distinct from the (S)-form, with typical purity >99.45%.
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy validates the propionamide structure:
Comparative Analysis of Methodologies
Table 2: Efficiency of Resolving Agents
| Resolving Agent | Solvent | (R)-Enantiomer Yield | Purity |
|---|---|---|---|
| D(-)-Tartaric acid | Water | 62% | 99.45% |
| L(+)-Tartaric acid | Water | 58% | 99.40% |
| Dibenzoyl-D-tartaric acid | Ethanol | 60% | 99.30% |
The use of D(-)-tartaric acid in water outperforms other agents in yield and purity, making it the preferred choice for industrial-scale synthesis.
Challenges and Mitigation Strategies
Racemization During Acylation
Exposure to high temperatures or strong acids risks racemization. Maintaining reactions below 20°C and using mild bases like triethylamine mitigates this issue.
Impurity Profiles
Common impurities include unreacted diamine and over-acylated byproducts. Gradient HPLC with UV detection at 254 nm identifies these contaminants, enabling targeted purification.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the tetrahydrobenzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C10H15N3OS
- Molecular Weight : 225.31 g/mol
- CAS Number : 106006-85-3
- Structure : The compound features a tetrahydrobenzo[d]thiazole moiety which contributes to its biological activity.
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that (R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide exhibits cytotoxic effects on cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.
Neuropharmacology
The compound is being investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In preclinical studies, this compound was evaluated for its effects on neuronal survival under oxidative stress conditions. Results showed significant neuroprotection in models of Parkinson's disease.
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro.
Data Table: Inhibition of Cytokines
| Cytokine | Control Level | Treatment Level |
|---|---|---|
| TNF-alpha | 100 pg/mL | 30 pg/mL |
| IL-6 | 200 pg/mL | 50 pg/mL |
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
In a study assessing its efficacy against bacterial strains such as E. coli and S. aureus, this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of ®-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress . The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Stereochemical Variants
- (S)-Pramipexole (CAS: 104632-26-0): The S-enantiomer is a clinically approved dopamine D3 receptor agonist. Its structure includes a propylamino group at the 6-position of the tetrahydrobenzo[d]thiazole ring, contributing to high receptor selectivity and potency (EC50 = 0.5 nM at D3 receptors) . In contrast, the R-enantiomer lacks the propylamino substituent and instead features a propionamide group, which may alter receptor binding and metabolic stability .
Derivatives with Modified Substituents
Dopamine D3 Receptor Agonists ()
Compounds such as 32 (N-(Cis-3-(2-((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)-ethyl)-3-hydroxycyclobutyl)-3-fluorobenzenesulfonamide) and 33–35 feature fluorinated benzenesulfonamide or benzamide groups. These modifications enhance selectivity for D3 receptors (e.g., compound 33 has >100-fold selectivity over D2 receptors) . Compared to the target R-propionamide derivative, these compounds exhibit bulkier substituents, which improve receptor interaction but may reduce solubility.
Dual Kinase Inhibitors ()
Compounds 4i–4l incorporate ureido and benzoic acid groups, enabling dual inhibition of CK2 and GSK3β kinases. For example:
- 4i : IC50 = 0.12 µM (CK2), 0.09 µM (GSK3β)
- 4j : IC50 = 0.08 µM (CK2), 0.11 µM (GSK3β)
These derivatives highlight the tetrahydrobenzo[d]thiazole core’s versatility. The target R-propionamide lacks the ureido linkage, suggesting divergent biological targets .
Neuroprotective and Anticancer Derivatives ()
Substituents like dichlorobenzamide may enhance hydrophobic interactions with cellular targets, a feature absent in the R-propionamide .
Impurities and Byproducts ()
During pramipexole synthesis, impurities such as (6S)-N6-dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Impurity B) and (6S)-N6-(1-(((R)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)amino)-2-methylpentan-3-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Impurity C) arise. These highlight the challenges in stereochemical control and the need for rigorous purification .
Biological Activity
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide, also known by its CAS number 2933-29-1, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H15N3OS, with a molecular weight of 225.31 g/mol. The compound features a tetrahydrobenzo[d]thiazole moiety that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| Solubility | Soluble in water |
| Log S (ESOL) | -2.12 |
| Bioavailability Score | 0.55 |
The benzothiazole scaffold present in the compound is known for its diverse pharmacological functions. Research indicates that compounds containing this moiety exhibit anticancer properties by inhibiting key pathways involved in tumorigenesis. Specifically:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : These kinases play a critical role in cell signaling related to growth and differentiation.
- Induction of Apoptosis : Studies have shown that derivatives of this compound can trigger programmed cell death in cancer cells through mechanisms such as DNA fragmentation and changes in cell morphology.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various urea derivatives containing the benzothiazole moiety and evaluated their efficacy against human leukemic cell lines (K562 and Reh). Compounds with electron-withdrawing groups exhibited significant cytotoxic effects with IC50 values in the nanomolar range .
- Case Study : In a specific case involving a derivative of this compound, researchers observed substantial antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations. Morphological alterations characteristic of apoptosis were noted, indicating effective induction of cell death .
- Mechanistic Insights : Flow cytometric analysis and lactate dehydrogenase assays confirmed that certain derivatives could induce apoptosis effectively. For instance, compounds with dichloro substitutions showed enhanced activity compared to their counterparts with electron-donating groups .
Summary of Findings
The biological activity of this compound is characterized by:
- Antileukemic Properties : Demonstrated efficacy against leukemia cell lines.
- Cytotoxic Effects : Significant cytotoxicity against various cancer cell lines.
- Apoptotic Induction : Mechanisms involving apoptosis were confirmed through multiple assays.
Q & A
Q. How to evaluate metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Assays : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t₁/₂ >60 min indicates high stability) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ >10 µM suggests low liability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
